

Spectroscopic Profile of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: *N,N'-Bis(3-triethoxysilylpropyl)thiourea*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a compilation of characteristic spectroscopic data for closely related and structurally similar compounds. This information serves as a valuable reference for the identification and characterization of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**. The guide also includes detailed experimental protocols for acquiring such spectroscopic data and visual representations of relevant chemical synthesis pathways.

Chemical Structure and Properties

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing two triethoxysilyl groups and a central thiourea moiety. This structure allows it to act as a coupling agent between inorganic materials (via the silane groups) and organic polymers.

Chemical Formula: $C_{19}H_{44}N_2O_6SSi_2$ [\[1\]](#)

Molecular Weight: 484.8 g/mol [\[1\]](#)

CAS Number: 69952-89-2 [\[1\]](#)

Spectroscopic Data

While a complete, published dataset for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** is not readily available, the following tables summarize the expected and observed spectroscopic data based on the analysis of structurally analogous compounds, including various thiourea derivatives and organosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. The expected chemical shifts for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are inferred from data on similar thiourea and silylpropyl compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.6 - 0.8	Triplet	18H	Si-O-CH ₂ -CH ₃
~ 1.2 - 1.3	Quartet	12H	Si-O-CH ₂ -CH ₃
~ 1.6 - 1.8	Multiplet	4H	Si-CH ₂ -CH ₂ -CH ₂ -N
~ 3.2 - 3.4	Multiplet	4H	Si-CH ₂ -CH ₂ -CH ₂ -N
~ 3.8	Quartet	12H	Si-O-CH ₂ -CH ₃
~ 7.0 - 7.5	Broad Singlet	2H	NH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. For a similar urea-thiourea bis(triethoxy)silane linker, characteristic proton signals were observed, which supports the predicted shifts.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

Chemical Shift (δ) ppm	Assignment
~ 7 - 9	Si-CH ₂ -CH ₂ -CH ₂ -N
~ 18	Si-O-CH ₂ -CH ₃
~ 20 - 23	Si-CH ₂ -CH ₂ -CH ₂ -N
~ 45 - 47	Si-CH ₂ -CH ₂ -CH ₂ -N
~ 58	Si-O-CH ₂ -CH ₃
~ 180 - 183	C=S

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are expected in the following regions.

Table 3: Characteristic FT-IR Absorption Bands for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Medium, Broad	N-H stretching
2850 - 2980	Strong	C-H stretching (alkyl)
1500 - 1570	Medium	N-H bending and C-N stretching
1300 - 1400	Medium	C-N stretching
1000 - 1100	Strong	Si-O-C stretching
~ 1250	Medium	C=S stretching
750 - 850	Strong	Si-C stretching

Note: The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample. Studies on similar thiourea derivatives show characteristic N-H stretching absorptions in the region of 3200–3320 cm^{-1} and C=O (analogous to C=S) stretching in the region of 1640–1650 cm^{-1} .^[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **N,N'-Bis(3-triethoxysilylpropyl)thiourea**, the molecular ion peak $[M]^+$ would be expected at m/z 484.8.

Table 4: Predicted Mass Spectrometry Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

m/z	Interpretation
484.8	$[M]^+$ (Molecular Ion)
439.8	$[M - \text{OCH}_2\text{CH}_3]^+$
343.7	$[M - \text{Si}(\text{OCH}_2\text{CH}_3)_3]^+$

Note: The fragmentation pattern can be complex due to the presence of multiple functional groups and silicon isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide.

Materials:

- 3-Aminopropyltriethoxysilane
- Carbon Disulfide

- Ethanol (or another suitable solvent)

Procedure:

- Dissolve 3-aminopropyltriethoxysilane (2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide (1 equivalent) to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

A similar protocol has been used for the synthesis of various thiourea derivatives where a primary amine is reacted with a thiocarbonyl precursor.[2]

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **N,N'-Bis(3-triethoxysilylpropyl)thiourea** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition:

- Record the spectrum typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

- A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

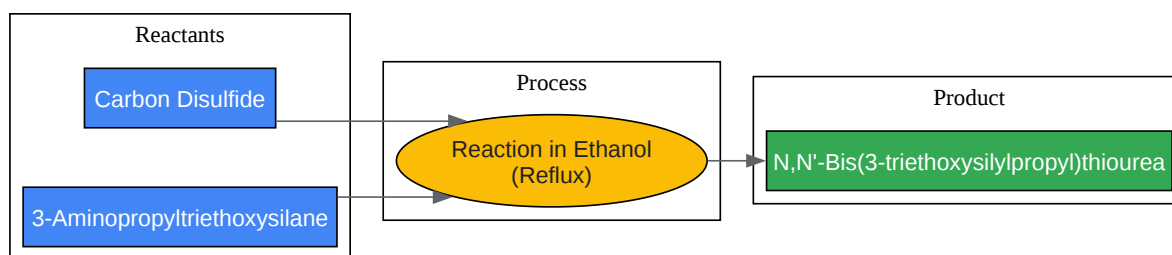
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

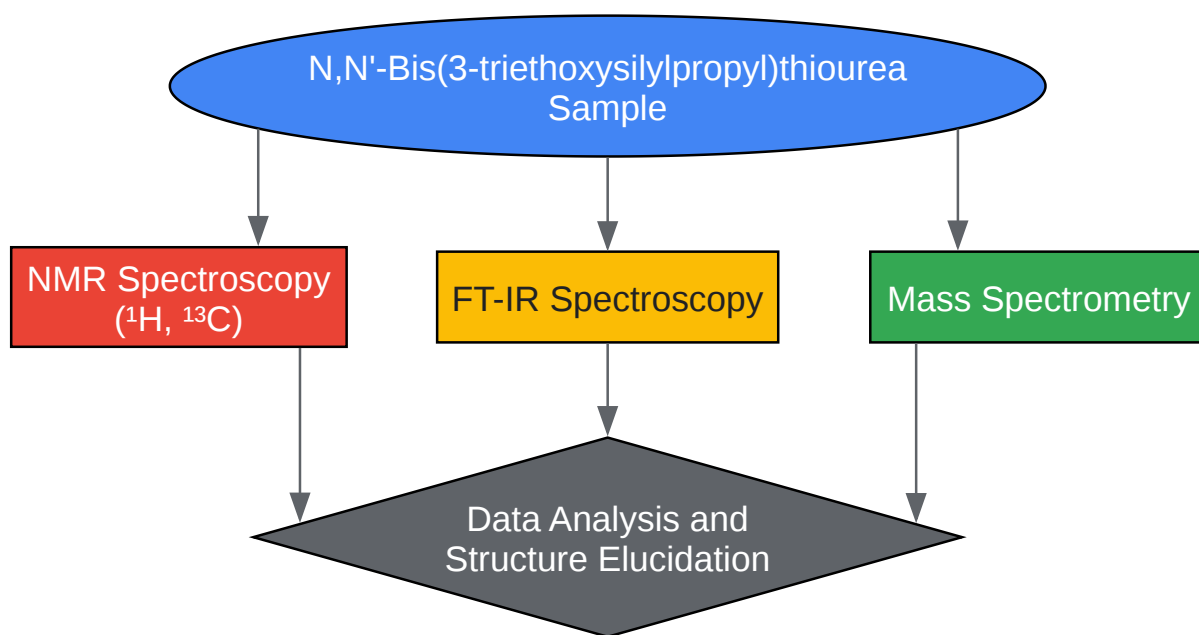
Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic analysis.



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Caption: Synthesis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.



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Caption: General workflow for spectroscopic analysis.

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